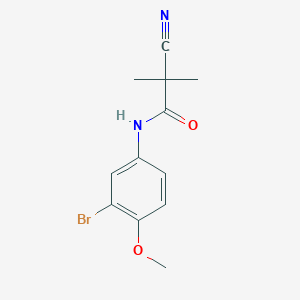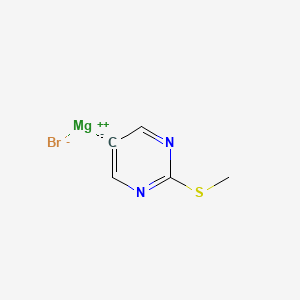
3-Chloro-4-(difluoromethyl)benzotrifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-(difluoromethyl)benzotrifluoride typically involves the chlorination of 4-(difluoromethyl)benzotrifluoride. One common method includes placing 4-(difluoromethyl)benzotrifluoride and a catalyst into a reactor, raising the temperature with stirring to around 60°C, and then feeding dry chlorine gas into the reactor. The reaction is continued at a constant temperature of 70°C to 90°C for over two hours. After the reaction, the unreacted chlorine gas and other gaseous impurities are removed, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, efficient catalysts, and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
3-Chloro-4-(difluoromethyl)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
科学研究应用
3-Chloro-4-(difluoromethyl)benzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用机制
The mechanism of action of 3-Chloro-4-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
3-Chloro-4-fluorobenzotrifluoride: Similar in structure but with a fluorine atom instead of a difluoromethyl group.
3,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one chlorine and one difluoromethyl group.
Benzonitrile, 4-chloro-3-(difluoromethyl): Similar structure with a nitrile group instead of a trifluoromethyl group .
Uniqueness
3-Chloro-4-(difluoromethyl)benzotrifluoride is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable in specific synthetic applications and research studies, where other similar compounds may not be as effective.
属性
分子式 |
C8H4ClF5 |
|---|---|
分子量 |
230.56 g/mol |
IUPAC 名称 |
2-chloro-1-(difluoromethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4ClF5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H |
InChI 键 |
ACMDDJGMJXEYPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
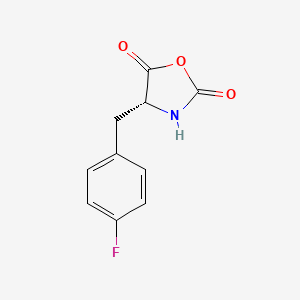
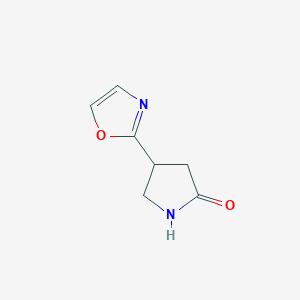
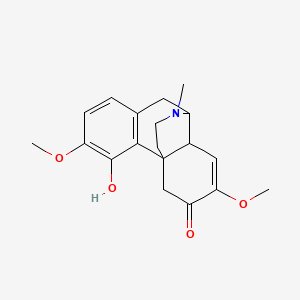
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)

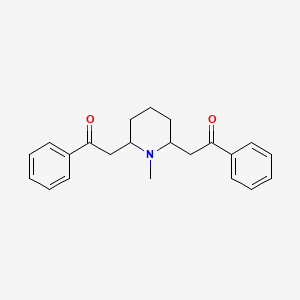
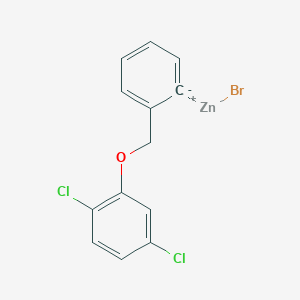
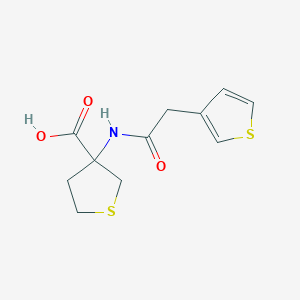
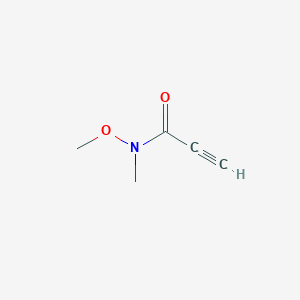
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
